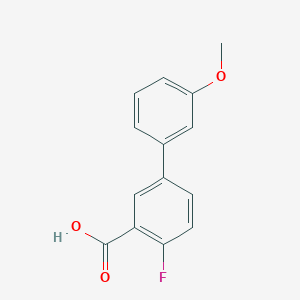

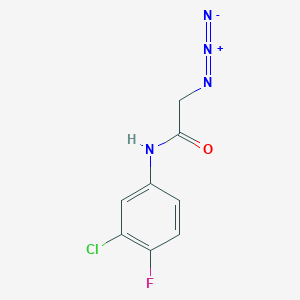

![molecular formula C9H5N3O B1440690 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 885275-69-4](/img/structure/B1440690.png)

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile

Übersicht

Beschreibung

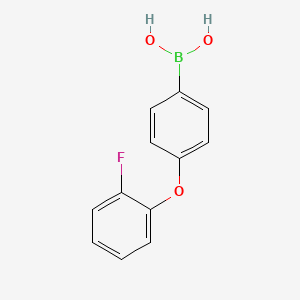

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It has a molecular weight of 171.16 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is 1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H .Physical And Chemical Properties Analysis

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is an off-white solid .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

The compound is used in the design and synthesis of blue-emitting materials for optoelectronic devices . Its electron-deficient nature makes it suitable for use as a core moiety in isomeric materials, which are studied for their optical and electrochemical properties. These materials are particularly important for organic light-emitting diodes (OLEDs), which are used in full-color flat panel displays and other light sources due to their flexibility, cost-effectiveness, and low power consumption.

Pharmaceuticals

In pharmaceutical research, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile serves as a structural component in the synthesis of various drugs . Its imidazo[1,2-a]pyridine scaffold is a common feature in many pharmaceuticals, and the compound’s ability to undergo various chemical transformations makes it a valuable precursor in drug development.

Agrochemicals

This compound is also significant in the field of agrochemicals. The imidazo[1,2-a]pyridine core is a key structural element in a number of agrochemical products . Its chemical properties allow for the creation of compounds that can be used to protect crops and improve agricultural productivity.

Material Science

In material science, 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is recognized for its structural character, which contributes to the development of new materials . Its robustness and thermal stability are advantageous in creating materials that can withstand high temperatures and harsh conditions.

Chemical Synthesis

The compound plays a role in chemical synthesis as a building block for constructing complex molecules . Its reactivity and stability under various conditions make it a useful component in multistep synthesis processes, leading to a wide array of chemical entities.

Analytical Chemistry

Analytical chemistry utilizes 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile in the development of analytical methods . Its well-defined structure and properties enable it to serve as a standard or reagent in various analytical techniques, aiding in the identification and quantification of substances.

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors , suggesting potential targets could be proteins or enzymes that can be modulated by covalent inhibition.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can be functionalized via radical reactions , which may suggest a possible interaction with its targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have potential as covalent anticancer agents , suggesting that they may have effects on cell proliferation and survival.

Eigenschaften

IUPAC Name |

2-formylimidazo[1,2-a]pyridine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEDNFVHDCIGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693074 | |

| Record name | 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-69-4 | |

| Record name | 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

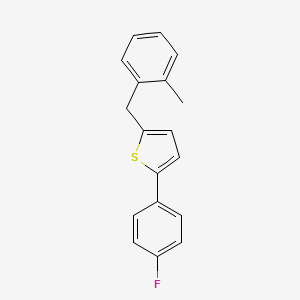

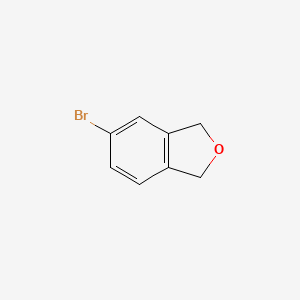

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)

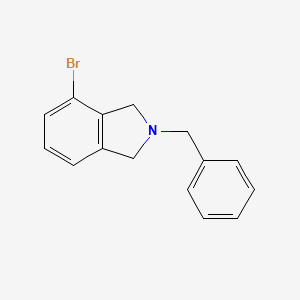

![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)